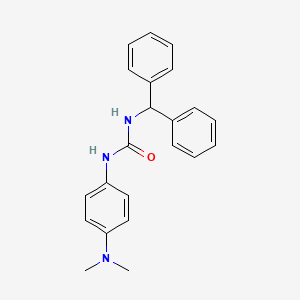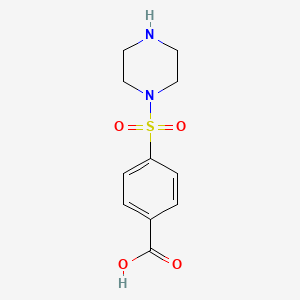![molecular formula C17H11BrFNO3 B12211299 6-bromo-N-[(4-fluorophenyl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12211299.png)
6-bromo-N-[(4-fluorophenyl)methyl]-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-[(4-fluorophenyl)methyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[(4-fluorophenyl)methyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the bromination of a chromene derivative, followed by the introduction of the fluorophenylmethyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group under specific reaction conditions, such as using an amine and a coupling reagent in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to increase yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[(4-fluorophenyl)methyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromine or fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-bromo-N-[(4-fluorophenyl)methyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-[(4-fluorophenyl)methyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: This compound shares the bromine and fluorine substituents but has a different core structure.
Methyl 2-(4-bromo-2-fluorophenyl)acetate: Similar in having bromine and fluorine atoms, but differs in the ester functional group.
4-[(5-bromo-2-fluorophenyl)methyl]morpholine: Contains similar substituents but has a morpholine ring instead of a chromene core.
Uniqueness
6-bromo-N-[(4-fluorophenyl)methyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and the chromene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H11BrFNO3 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
6-bromo-N-[(4-fluorophenyl)methyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H11BrFNO3/c18-12-3-6-15-11(7-12)8-14(17(22)23-15)16(21)20-9-10-1-4-13(19)5-2-10/h1-8H,9H2,(H,20,21) |
InChI Key |
QULVZSSPJQNFOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-2-methyl-3-[(4-methylpiperazinyl)methyl]quinolin-4-ol](/img/structure/B12211227.png)


![3-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]imidazolidine-2,4-dione](/img/structure/B12211241.png)
![5-[(2-chlorophenoxy)methyl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B12211247.png)
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B12211252.png)
![8-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B12211257.png)
![2-{[1-(4-Bromophenyl)-1,2,3,4-tetraazol-5-yl]methylthio}benzothiazole](/img/structure/B12211259.png)
![(2Z)-2-benzylidene-8-(pyridin-3-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B12211262.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide](/img/structure/B12211269.png)
![(5Z)-5-(4-chlorobenzylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12211272.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate](/img/structure/B12211287.png)
![4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B12211288.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B12211297.png)
